
9-Butyl-9H-carbazole
Overview
Description
9-Butyl-9H-carbazole (C₁₆H₁₇N) is a carbazole derivative featuring a butyl substituent at the N9 position of the carbazole core. Its synthesis typically involves alkylation of carbazole with bromobutane under reflux conditions, yielding a white solid with an 81% efficiency . The compound exhibits a nearly planar tricyclic aromatic system, with a dihedral angle of 4.8° between outer rings, as confirmed by single-crystal X-ray diffraction . This structural rigidity contributes to its applications in organic electronics, particularly as a hole-transport material in organic light-emitting diodes (OLEDs) .
Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Butyl-9H-carbazole typically involves the alkylation of carbazole. One common method is the reaction of carbazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis might involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process. The purification of the final product is often achieved through recrystallization or chromatographic techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming carbazole-9-one derivatives.
Reduction: Reduction reactions can convert the carbazole ring into more saturated structures, though these are less common.
Substitution: Electrophilic substitution reactions are prevalent, where the aromatic ring of the carbazole can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.
Major Products:
Oxidation: Carbazole-9-one derivatives.
Reduction: Saturated carbazole derivatives.
Substitution: Halogenated carbazoles or other functionalized carbazole derivatives.
Scientific Research Applications
9-Butyl-9H-carbazole has diverse applications across several scientific fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its stability and electronic properties make it a valuable intermediate.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge-transport properties.
Mechanism of Action
The mechanism by which 9-Butyl-9H-carbazole exerts its effects depends on its application:
Electronic Applications: In OLEDs, it functions as a hole-transport material, facilitating the movement of positive charges through the device.
Biological Applications: The compound can interact with various molecular targets, such as enzymes or receptors, potentially disrupting cellular processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
Alkyl-Substituted Carbazoles
9-Hexyl-9H-Carbazole (CbzC6) and 9-Octyl-9H-Carbazole (CbzC8)
- Synthesis : Analogous alkylation with longer bromoalkanes (hexyl, octyl) yields CbzC6 (94%) and CbzC8 (83%) .
- Physical State : CbzC8 is a liquid (yellow oil) at room temperature, unlike the solid 9-butyl derivative, due to increased alkyl chain flexibility .
- Applications : Longer alkyl chains enhance solubility in organic solvents, making CbzC6/CbzC8 preferable for solution-processed OLEDs .
Table 1: Comparison of Alkyl-Substituted Carbazoles
Property | 9-Butyl-9H-Carbazole | 9-Hexyl-9H-Carbazole | 9-Octyl-9H-Carbazole |
---|---|---|---|
Yield (%) | 81 | 94 | 83 |
Melting Point/State | Solid | Solid | Liquid |
Hole Mobility (cm²/Vs) | ~10⁻⁴ | ~10⁻⁴ | Not reported |
Aromatic/Electron-Donating Substituents
9-Benzyl-9H-Carbazole
- Synthesis : Substitution with benzyl groups introduces π-conjugation, enhancing fluorescence properties .
- Photophysics : Exhibits strong emission at 420–450 nm, useful for rare-earth cation sensing .
- Limitation : Bulkier benzyl groups reduce crystallinity compared to 9-butyl derivatives .
9-Phenyl-9H-Carbazole with Methoxy/tert-Butyl Groups
- Thermally Activated Delayed Fluorescence (TADF) : Methoxy and tert-butyl substituents at C3/C6 positions increase photoluminescence quantum yields (PLQY) up to 53% in solid films .
- Charge Mobility : tert-Butyl derivatives show balanced hole/electron mobility (>10⁻⁴ cm²/Vs), outperforming 9-butyl analogs in OLED efficiency .
Table 2: Fluorescence and Charge Transport Properties
Compound | PLQY (%) | Ionization Potential (eV) | Mobility (cm²/Vs) |
---|---|---|---|
This compound | 56 | 5.75–5.89 | ~10⁻⁴ |
9-Phenyl-9H-Carbazole (tert-Butyl) | 53 | 5.82 | >10⁻⁴ |
Halogenated Derivatives
9-(4-Bromobutyl)-9H-Carbazole
- Synthesis : Bromine substituents enable further functionalization (e.g., Suzuki coupling) .
- Toxicity: Brominated carbazoles exhibit dioxin-like persistence in soil, unlike non-halogenated 9-butyl derivatives .
Trifluoromethyl-Substituted Carbazoles
- Solid-State Emission : CF₃ groups at phenyl positions (ortho, meta, para) enhance aggregation-induced emission (AIE) with quantum yields >60% .
- Electron Mobility : Electron-withdrawing CF₃ groups improve electron transport, a limitation in 9-butyl derivatives .
Environmental and Regulatory Considerations
Biological Activity
9-Butyl-9H-carbazole (C16H17N) is a derivative of carbazole, a compound known for its diverse biological activities and applications in organic electronics. This article delves into the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound consists of a carbazole core with a butyl group attached at the nitrogen position. This modification enhances its solubility and biological activity compared to other carbazole derivatives.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study reported that various carbazole derivatives, including this compound, were evaluated for their cytotoxic effects against multiple human cancer cell lines. The findings highlighted that these compounds could induce apoptosis and cell cycle arrest in tumor cells. For instance, the compound was shown to inhibit the growth of SMMC-7721 liver cancer cells with an IC50 value indicating potent activity .
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
SMMC-7721 | 1.5 | Induction of apoptosis |
MCF-7 | 2.0 | Cell cycle arrest |
HL-60 | 1.8 | Caspase activation |
The mechanism by which this compound exerts its antitumor effects involves several pathways:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G1/S phase transition.
- Selective Toxicity : Notably, it shows minimal toxicity towards normal cells, making it a promising candidate for selective cancer therapy .
Study on Melanoma Cells
A significant study explored the effects of various carbazole derivatives on melanoma cells. While not exclusively focused on this compound, it provided insights into the class's overall efficacy. The results indicated that these compounds could selectively target melanoma cells with wild-type p53, enhancing their potential as therapeutic agents in melanoma treatment .
Structure-Activity Relationship (SAR)
Research on the structure-activity relationship of carbazole derivatives revealed that modifications at specific positions significantly influence their biological activity. For example, increasing the alkyl chain length or introducing different substituents can enhance cytotoxicity against specific cancer cell lines .
Q & A
Basic Research Questions
Q. How is 9-Butyl-9H-carbazole synthesized in laboratory settings?
The synthesis typically involves alkylation of carbazole using a butylating agent under controlled conditions. A modified method involves reacting carbazole with 1,4-dibromobutane in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) at 45°C in toluene . Alternatively, Friedel-Crafts alkylation can be employed using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane or chloroform . Reaction parameters such as solvent choice, catalyst loading, and temperature are critical for optimizing yield and purity. Post-synthesis purification often involves recrystallization from ethanol or vacuum distillation to remove unreacted reagents.
Q. What are the standard protocols for determining the crystal structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using an Enraf–Nonius CAD-4 diffractometer with graphite-monochromated Mo-Kα radiation. Absorption corrections (ψ-scan) and refinement via SHELXL software are essential . Key parameters include:
- Data quality : , , and .
- Refinement : Full-matrix least-squares on , with hydrogen atoms constrained to idealized positions.
- Validation : Displacement parameters (e.g., ) and convergence criteria () .
Advanced Research Questions
Q. How do substituents on the carbazole ring influence the photophysical properties of this compound derivatives?
Substituents like methoxy or tert-butyl groups at the 3- and 6-positions significantly alter photoluminescence quantum yields (PLQY) and charge transport. For example:
- PLQY enhancement : tert-Butyl groups increase steric hindrance, reducing aggregation-caused quenching. Non-doped films of 3,6-di-tert-butyl derivatives achieve PLQY up to 53% .
- Charge mobility : Balanced hole/electron mobilities () in tert-butyl-substituted compounds enable efficient electroluminescence in OLEDs .
- Ionization potentials : Ranging from 5.75–5.89 eV, these are measured via cyclic voltammetry or photoelectron spectroscopy .
Q. What methodologies are employed to assess the environmental persistence and toxicity of this compound?
- Persistence studies : Soil microcosm experiments under OECD 307 guidelines to measure half-life () and biodegradation rates. This compound is classified as a high-priority PBT (persistent, bioaccumulative, toxic) substance .
- Toxicity assays :
- Dioxin-like activity: YES/EROD assays to assess aryl hydrocarbon receptor (AhR) activation.
- Ecotoxicity: Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests .
- Analytical methods : GC-MS or LC-MS/MS for quantifying environmental concentrations and metabolite profiling.
Q. How can researchers resolve contradictions in crystallographic data during the refinement of this compound structures?
Discrepancies often arise from disordered solvent molecules or anisotropic displacement parameters. Strategies include:
- Data reprocessing : Re-examining absorption corrections (e.g., multi-scan vs. ψ-scan methods) .
- Constraints : Applying SHELXL restraints for bond distances/angles in disordered regions .
- Validation tools : Using PLATON to check for missed symmetry or twinning. For example, values >5% may indicate data quality issues .
- Complementary techniques : Pairing SCXRD with DFT calculations to validate geometric parameters (e.g., dihedral angles between aromatic rings) .
Properties
IUPAC Name |
9-butylcarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-3-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11H,2-3,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFONLULGFXJAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163980 | |
Record name | 9-Butyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-08-8 | |
Record name | N-Butylcarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1484-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Butyl-9H-carbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC70992 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Butyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-butyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.593 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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